
5-(Methoxycarbonyl)-5-methyl-2-(3-pyridinyl)-3-pyrrolidinecarboxylic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [5-(Methoxycarbonyl)-2-methyl-3-pyridinyl]boronic acid has a molecular formula of C8H10BNO4 and an average mass of 194.980 Da . Another related compound, (5-(Methoxycarbonyl)pyridin-3-yl)boronic acid, has a molecular formula of C7H8BNO4 .
Synthesis Analysis
There are several methods for the synthesis of pyridinylboronic acids and esters. One of the most promising methods is the iridium- or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .
Physical And Chemical Properties Analysis
The physical and chemical properties of (5-(Methoxycarbonyl)pyridin-3-yl)boronic acid include a density of 1.3±0.1 g/cm3, boiling point of 377.2±52.0 °C at 760 mmHg, and a flash point of 181.9±30.7 °C .
科学的研究の応用
Synthesis and Structural Analysis
Research has shown methods for synthesizing related pyrrolidine derivatives, highlighting the significance of such compounds in developing agrochemicals or medicinal compounds. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones showcases methodologies for creating structurally complex molecules with potential applications in drug discovery and agricultural chemistry (Ghelfi et al., 2003). Moreover, studies on the crystal structure determination of related compounds provide insights into the molecular configurations that can influence the physical and chemical properties of these substances (Jing Yuan et al., 2010).
Medicinal Chemistry and Biological Activity
Although the direct medicinal applications of 5-(Methoxycarbonyl)-5-methyl-2-(3-pyridinyl)-3-pyrrolidinecarboxylic acid dihydrochloride are not detailed, research into similar compounds reveals a broad interest in pyrrolidine derivatives for their potential biological activities. For instance, the synthesis and study of dihydropyridines and their derivatives indicate the importance of such structures in developing new therapeutics with anti-inflammatory and analgesic properties (A. Abu‐Hashem et al., 2020).
Chemical Modifications and Derivatives
Efforts to create novel organic molecules often involve the modification of pyrrolidine and pyridine moieties, indicative of the versatility of these core structures in synthetic chemistry. For example, the copper-catalyzed Perkin-acyl-Mannich reaction of acetic anhydride with pyridine for synthesizing unconventional piperidines underscores the adaptability of pyridine derivatives in accessing new chemical spaces (S. Crotti et al., 2011).
特性
IUPAC Name |
5-methoxycarbonyl-5-methyl-2-pyridin-3-ylpyrrolidine-3-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4.2ClH/c1-13(12(18)19-2)6-9(11(16)17)10(15-13)8-4-3-5-14-7-8;;/h3-5,7,9-10,15H,6H2,1-2H3,(H,16,17);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHUGOOAEPEOMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1)C2=CN=CC=C2)C(=O)O)C(=O)OC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

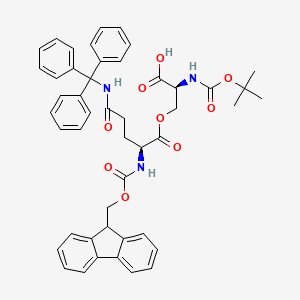
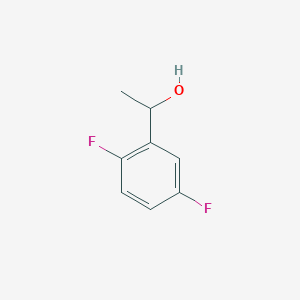

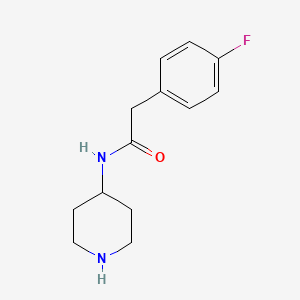


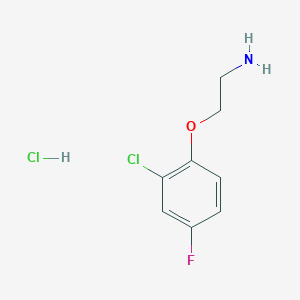
![1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B1645204.png)
![ethyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B1645208.png)
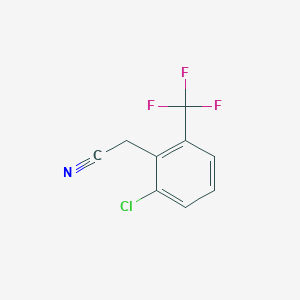
![N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B1645226.png)


